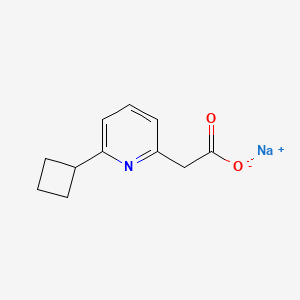
Sodium 2-(6-cyclobutylpyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(6-cyclobutylpyridin-2-yl)acetate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is provided by various suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a sodium atom, a cyclobutyl group, a pyridin-2-yl group, and an acetate group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanism
Sodium 2-(6-cyclobutylpyridin-2-yl)acetate's application in scientific research is extensive, particularly in the field of chemical synthesis and understanding reaction mechanisms. For example, it has been involved in studies on C−H activation processes. Sodium acetate has facilitated C−H activation in phenyl imines using specific metal complexes, with regioselectivity influenced by steric effects and solvent dependency, illustrating the compound's role in fine-tuning reaction conditions for desired outcomes (Li, Brennessel, & Jones, 2009).
Catalysis and Material Synthesis
Sodium acetate acts as a catalyst in the synthesis of medicinally relevant scaffolds, such as the 4-pyridinyl-2-amino-4H-chromene scaffold, demonstrating its versatility in facilitating efficient chemical transformations. This catalyst enables rapid synthesis with high yields, indicating its potential for producing compounds with biomedical applications (Elinson, Ryzhkov, Vereshchagin, Korshunov, Novikov, & Egorov, 2017).
Energy Storage Applications
In energy storage, sodium acetate is involved in the enhancement of electrochemical properties of materials such as Na3V2(PO4)3 nanograins. These nanograins, when dispersed in various carbon matrices, show promising applications in symmetric sodium-ion batteries, offering a pathway to efficient, large-scale, and low-cost energy storage solutions (Li, Dong, Xu, Xu, He, & Mai, 2014).
Antimicrobial and Antioxidant Effects
Moreover, sodium acetate has been investigated for its antimicrobial and antioxidant effects in food preservation, particularly in enhancing the shelf life of refrigerated salmon slices. Its efficiency against spoilage microorganisms and ability to delay lipid oxidation suggests a role in food science and technology, aiming for safer and longer-lasting food products (Sallam, 2007).
Heat Storage in Solar Heating Systems
Lastly, the heat storage capabilities of sodium acetate trihydrate, a phase change material, have been explored for potential use in solar heating systems. Its high heat of fusion and ability to supercool make it an attractive candidate for long-term heat storage, addressing the challenge of phase separation through the addition of thickening agents and polymers (Kong, Dannemand, Johansen, Fan, Dragsted, Englmair, & Furbo, 2016).
Eigenschaften
IUPAC Name |
sodium;2-(6-cyclobutylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-9-5-2-6-10(12-9)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGPPRDMJWIPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=N2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

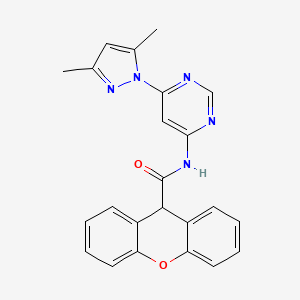
![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
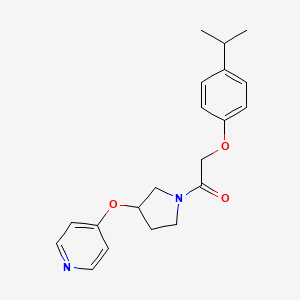

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
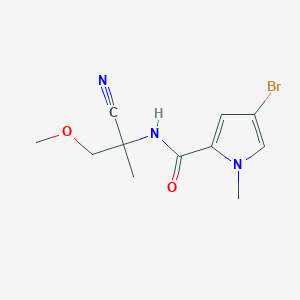
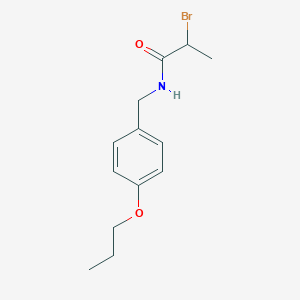
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
